molecular formula C22H18FN5O3 B2614802 7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 846596-11-0

7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2614802
CAS No.: 846596-11-0
M. Wt: 419.416
InChI Key: IIRVYKJPSZGNFD-UHFFFAOYSA-N
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Description

Its structure features a fluorophenyl group at position 7, a methoxyphenyl group at position 8, and methyl substituents at positions 1 and 3 of the imidazopurine-dione core. These substitutions aim to optimize receptor affinity, metabolic stability, and blood-brain barrier penetration .

Properties

IUPAC Name

7-(4-fluorophenyl)-6-(3-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3/c1-25-19-18(20(29)26(2)22(25)30)27-12-17(13-7-9-14(23)10-8-13)28(21(27)24-19)15-5-4-6-16(11-15)31-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRVYKJPSZGNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Purification and isolation: The final compound is purified using techniques such as chromatography to obtain a high-purity product.

Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

AZ-853 and AZ-861: Substituent-Driven Pharmacological Divergence

Two closely related analogues, AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) and AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), highlight the impact of substituent variation:

Property AZ-853 (2-Fluorophenyl) AZ-861 (3-Trifluoromethylphenyl) Target Compound (3-Methoxyphenyl)
5-HT1A Receptor Ki 0.6 nM 0.2 nM Not reported
Functional Activity Partial agonist Stronger agonist Presumed partial agonist
Brain Penetration High (potent FST activity) Moderate Likely moderate (structural similarity to AZ-853)
Side Effects Weight gain, ↓ systolic BP Lipid metabolism disturbances Unknown (requires further study)
  • Key Findings :
    • AZ-861’s trifluoromethyl group enhances 5-HT1A binding affinity (Ki = 0.2 nM vs. 0.6 nM for AZ-853) but reduces brain penetration, likely due to increased molecular weight and polarity .
    • AZ-853’s 2-fluorophenyl group confers better CNS bioavailability, correlating with stronger antidepressant-like effects in the forced swim test (FST) at 2.5 mg/kg .
    • The target compound’s 3-methoxyphenyl group may balance lipophilicity (logP ~4.2, similar to AZ-853) and receptor interactions, though direct data are lacking .

Substituent Position Effects: 3-Methoxy vs. 4-Methoxy

The compound 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 370573-78-7) differs only in the methoxy group position (4-methoxy vs. 3-methoxy). This positional change alters electronic and steric properties:

  • 3-Methoxy : May enhance π-π stacking with receptor aromatic residues due to meta-substitution.
  • 4-Methoxy : Para-substitution could improve metabolic stability by reducing oxidative demethylation susceptibility .

Halogenated Analogues: Fluorine vs. Chlorine

8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (MW 423.83, logP 4.21) demonstrates how halogen choice impacts properties:

  • Chlorine increases molecular weight and polar surface area (PSA) vs.
  • Fluorine is more electronegative, enhancing hydrogen bonding and receptor affinity .

Hybrid Ligands with Dual Activity

This contrasts with the target compound, which lacks PDE inhibitory activity based on structural analogues .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituents (Positions 7 & 8) MW logP 5-HT1A Ki (nM) Key Pharmacological Features
Target Compound 4-Fluorophenyl, 3-Methoxyphenyl ~438.4 ~4.2 Not reported Presumed CNS penetration, moderate logP
AZ-853 2-Fluorophenylpiperazinyl 483.5 3.9 0.6 High brain penetration, α1-adrenolytic
AZ-861 3-Trifluoromethylphenylpiperazinyl 533.5 4.5 0.2 Strong agonist, lipid metabolism effects
CAS 370573-78-7 4-Fluorophenyl, 4-Methoxyphenyl 438.4 4.0 Not reported Improved metabolic stability?
8-(3-Chlorophenyl)-7-(4-Fluorophenyl)-... 4-Fluorophenyl, 3-Chlorophenyl 423.8 4.21 Not reported Higher PSA, reduced CNS penetration

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